![molecular formula C14H19NO3S B5551386 4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5551386.png)
4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-1,4-oxazepan-6-ol
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Description
Synthesis Analysis
The synthesis of related compounds, such as 10-Phenyl-4,5,6,7,8,10-hexahydrothieno[3,2-g][1,4]oxazonine-6-carbonitrile and its analogs, involves cyanogen bromide-induced ring expansion of tetrahydrothieno pyridinylalkanol precursors. These methods highlight the complexity and specificity required in the synthetic approaches to these heterocyclic systems (Bremner, J., Browne, E. J., Engelhardt, L. M., Greenwood, C., & White, Allan H., 1988).
Scientific Research Applications
Electrochromic Materials
Research on donor–acceptor systems involving related molecular structures has led to the development of low bandgap black polymers with electrochromic properties. These materials switch colors in response to electrical stimulation, absorbing virtually the whole visible spectrum in their neutral state. Such compounds have significant applications in smart windows, displays, and other devices requiring color modulation capabilities (İçli et al., 2010).
Heterocyclic Hybrids for Nonlinear Optical Applications
The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids has been explored, showing promise for nonlinear optical (NLO) applications due to their significant hyperpolarizability. These compounds are synthesized in good yields and have potential uses in photonics and telecommunications for modulation and switching applications (Almansour et al., 2016).
Multicomponent Synthesis
The innovative use of multicomponent reactions for the synthesis of complex heterocyclic systems, such as 1,4-thiazepines and benzothiazepin-5-ones, showcases the versatility and efficiency of modern synthetic chemistry. These methodologies facilitate the construction of molecules with potential biological activities and material applications, highlighting the chemical diversity and synthetic accessibility of such compounds (Marcaccini et al., 2003).
Ring Expansion Methods
Research on ring expansion methods has led to the preparation of novel heterocyclic systems, such as Thieno[3,2-e][1,2]oxazepine derivatives. These methods offer new pathways for creating complex molecular architectures, which are crucial for the development of new materials and pharmaceuticals (Bremner et al., 1988).
properties
IUPAC Name |
(6-hydroxy-1,4-oxazepan-4-yl)-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-11-7-15(5-6-18-8-11)14(17)13-12-4-2-1-3-10(12)9-19-13/h9,11,16H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGIPPRRRMMYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)N3CCOCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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